molecular formula C9H11NO5S B2989640 Methyl 3-methoxy-4-sulfamoylbenzoate CAS No. 2171968-07-1

Methyl 3-methoxy-4-sulfamoylbenzoate

Cat. No. B2989640
CAS RN: 2171968-07-1
M. Wt: 245.25
InChI Key: DNYHSAAODJHDRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3-methoxy-4-sulfamoylbenzoate” involves the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate, followed by the sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques.


Molecular Structure Analysis

The molecular formula for “Methyl 3-methoxy-4-sulfamoylbenzoate” is C9H11NO5S, with a molecular weight of 245.25 g/mol. The InChI code is 1S/C9H11NO5S/c1-14-7-5-6 (9 (11)15-2)3-4-8 (7)16 (10,12)13/h3-5H,1-2H3, (H2,10,12,13).


Chemical Reactions Analysis

“Methyl 3-methoxy-4-sulfamoylbenzoate” is used in the synthesis of sulfonamides, which have broad-spectrum antibacterial activity. Studies suggest that it exhibits antitumor, anti-inflammatory, and antiviral activities.


Physical And Chemical Properties Analysis

“Methyl 3-methoxy-4-sulfamoylbenzoate” has a melting point of 168-169°C and a boiling point of 428.7°C at 760 mmHg. It is soluble in most organic solvents like ethanol, methanol, and acetone but is insoluble in water.

Scientific Research Applications

Enzymatic Interactions and Microbial Degradation

Methyl 3-methoxy-4-sulfamoylbenzoate, due to its structural features, interacts with various enzymes and is subject to microbial degradation. These interactions and degradation pathways are essential for understanding the compound's behavior in environmental and biological systems.

  • Enzyme System Interactions

    Studies on Pseudomonas putida have shown that enzymes involved in the O-demethylation of para-substituted benzoic acid derivatives, such as 4-methoxybenzoate, have specific interactions with similar compounds. The enzyme system requires NADH and oxygen, indicating a potential for oxidative reactions involving Methyl 3-methoxy-4-sulfamoylbenzoate under similar conditions (Bernhardt et al., 1973).

  • Microbial Degradation

    Certain microbial strains exhibit the ability to degrade sulfonamide antibiotics, which share a structural similarity to Methyl 3-methoxy-4-sulfamoylbenzoate, through pathways involving ipso-hydroxylation followed by fragmentation. This mechanism suggests that similar microbial processes could potentially influence the environmental fate of Methyl 3-methoxy-4-sulfamoylbenzoate (Ricken et al., 2013).

Antimicrobial and Antitumor Activities

Compounds structurally related to Methyl 3-methoxy-4-sulfamoylbenzoate, derived from natural sources such as marine algae, have been studied for their bioactive properties. These studies provide insights into the potential applications of Methyl 3-methoxy-4-sulfamoylbenzoate in biomedicine and pharmacology.

  • Natural Product Derivatives: Research on bromophenol derivatives from the red alga Rhodomela confervoides, which includes compounds with methoxy and sulfamoyl functional groups, has revealed their potential in drug discovery due to their antimicrobial and antitumor activities. Although the specific activities of Methyl 3-methoxy-4-sulfamoylbenzoate were not reported, the structural similarities suggest possible bioactive properties (Zhao et al., 2004).

Safety and Hazards

“Methyl 3-methoxy-4-sulfamoylbenzoate” is classified as a GHS07 substance, indicating that it is a warning substance . It has hazard statements H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 3-methoxy-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYHSAAODJHDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-4-sulfamoylbenzoate

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